N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Description
N-(2,5-Dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a dichlorophenyl aromatic ring linked to a piperazine moiety modified with a morpholine-4-carbonyl group.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4O3/c18-13-1-2-14(19)15(11-13)20-16(24)12-21-3-5-22(6-4-21)17(25)23-7-9-26-10-8-23/h1-2,11H,3-10,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKGBVOZDPUARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.
Attachment of the piperazine ring: The dichlorophenyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Introduction of the morpholine ring: The final step involves the reaction of the piperazine derivative with morpholine-4-carbonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Therapeutic Applications
1. Anticonvulsant Activity
Research has indicated that derivatives of N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide exhibit significant anticonvulsant properties. A study synthesized various related compounds and tested them for efficacy against seizures in animal models. The findings demonstrated that certain derivatives effectively reduced seizure activity, particularly in maximal electroshock and pentylenetetrazole models, suggesting potential use in treating epilepsy .
2. Antipsychotic Properties
The compound's structural similarities to known antipsychotic agents suggest potential applications in treating psychiatric disorders. For instance, related compounds have been investigated for their action on dopamine receptors, which are implicated in schizophrenia and bipolar disorder. The development of derivatives targeting these receptors may enhance therapeutic outcomes while minimizing side effects .
Case Studies
Case Study 1: Anticonvulsant Evaluation
In a comprehensive evaluation of new phenylacetamide derivatives, researchers synthesized and tested several compounds for their anticonvulsant activity. Among these, specific derivatives of this compound showed promising results in reducing seizure frequency and intensity in animal models. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds .
Case Study 2: Psychopharmacological Research
A separate investigation focused on the psychopharmacological properties of similar compounds. Researchers explored their interactions with neurotransmitter systems and assessed their potential as therapeutic agents for mood disorders. The findings indicated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, suggesting a pathway for developing novel antidepressants .
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications in Piperazine-Linked Acetamides
Compound 1 : N-(2,5-Dichlorophenyl)-2-[4-(3,4-Dimethylphenyl)Piperazin-1-yl]Acetamide ()
- Molecular Formula : C₂₀H₂₃Cl₂N₃O
- Key Features: Replaces the morpholine-4-carbonyl group with a 3,4-dimethylphenyl substituent. CAS: 667891-38-5 .
Compound 2 : N-(2,5-Dimethylphenyl)-2-[4-(4-Phenylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl]Acetamide ()
- Molecular Formula : C₂₅H₂₇N₇O
- Key Features: Incorporates a pyrazolo[3,4-d]pyrimidine ring fused to the piperazine group. However, increased molecular weight (441.54 g/mol) could reduce bioavailability .
Compound 3 : N-(3-Methylphenyl)-2-[4-(2-Phenylethenesulfonyl)Piperazin-1-yl]Acetamide ()
- Molecular Formula : C₁₇H₁₀F₄N₂OS
- Key Features: Substitutes the morpholine group with a sulfonamide-linked styrene moiety.
Dichlorophenyl vs. Other Aromatic Substituents
Compound 4 : 2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
- Key Features :
- Uses a 2,4-dichlorophenyl group instead of 2,5-dichlorophenyl.
- Impact : The altered chlorine substitution pattern (2,4 vs. 2,5) modifies electronic properties and steric interactions. Crystal structure analysis reveals dihedral angles of 80.7° between the dichlorophenyl and pyrazolyl rings, suggesting distinct conformational flexibility .
Compound 5 : N-(3,4-Dichlorophenyl)-N'-[5-(Morpholine-4-Carbonyl)-2-(Piperidin-1-yl)Phenyl]Urea ()
- Key Features :
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound (Morpholine Derivative) | Compound 1 (Dimethylphenyl) | Compound 2 (Pyrazolopyrimidine) |
|---|---|---|---|
| Molecular Weight | ~390–440* | 392.32 | 441.54 |
| LogP (Predicted) | Moderate (~3.5) | Higher (~4.0) | Moderate (~3.0) |
| Hydrogen Bond Donors | 1 (Amide NH) | 1 | 2 (Amide NH + Pyrimidine N) |
| Hydrogen Bond Acceptors | 5 (Amide O, Morpholine O/N) | 3 | 7 |
*Estimated based on analogs.
- Key Observations: The morpholine-4-carbonyl group in the target compound increases hydrogen-bond acceptors, improving solubility compared to Compound 1.
Biological Activity
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a synthetic compound belonging to the acetamide class, noted for its diverse biological activities. This article delves into its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a dichlorophenyl group and a morpholine-piperazine moiety. Its molecular formula is , indicating the presence of two chlorine atoms that may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in:
- Anti-cancer activity : Similar compounds have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory effects : The inhibition of inflammatory pathways is a notable mechanism, potentially through the modulation of cytokine release and signaling pathways such as NF-κB.
- Analgesic properties : The compound may interact with pain pathways, providing relief in inflammatory conditions.
In Vitro Studies
In vitro studies have demonstrated that related acetamide derivatives possess cytotoxic effects against cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values in the low micromolar range against breast cancer cells (MCF7) and other malignancies .
In Vivo Studies
Animal models have been utilized to evaluate the anti-inflammatory and analgesic properties of related compounds. A study indicated that compounds with similar piperazine moieties significantly reduced pro-inflammatory cytokines in models of induced inflammation .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activity of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-fluoro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide | Structure | Anti-cancer, anti-inflammatory |
| N-(3-chloro-4-methoxyphenyl)-2-[4-(piperidin-1-carbonyl)piperazin-1-yl]acetamide | Structure | Analgesic, anti-cancer |
| N-(6-bromo-3-methoxynaphthalen-2-yl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide | Structure | Enhanced pharmacokinetic properties |
Case Studies
- Anti-Cancer Efficacy : A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The compound demonstrated significant tumor regression compared to controls when administered at appropriate dosages .
- Neuroprotective Effects : Another investigation focused on neuroinflammation models where similar compounds showed protective effects against neuronal damage by inhibiting microglial activation and reducing nitric oxide production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
